2,2-Diphenylpentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,2-Diphenylpentanoic acid involves innovative methodologies that offer insights into potential synthetic routes. For example, the one-step synthesis of 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid from isoflavones and arginine demonstrates a straightforward methodology for producing novel compounds featuring diphenyl structures, suggesting that similar strategies could be applicable for 2,2-Diphenylpentanoic acid (Zhang, Han, & Qiu, 2010).
Molecular Structure Analysis
The molecular structure of related diphenyl compounds has been studied using various analytical techniques. For instance, the analysis of polystyrene models, including 2,4-diphenylpentane, using ab initio molecular orbital theory, sheds light on the interactions between phenyl groups and can be relevant for understanding the structural dynamics of 2,2-Diphenylpentanoic acid (Lagowski & Vancso, 1993).
Chemical Reactions and Properties
The catalytic synthesis and potential applications of diphenolic acid, closely related to diphenyl compounds, emphasize the importance of catalysis in modifying the properties of such molecules. This research highlights the versatility of diphenyl compounds in chemical synthesis and their potential utility in producing industrially relevant materials (Fulignati et al., 2023).
Physical Properties Analysis
Understanding the physical properties of diphenyl compounds provides a basis for exploring the characteristics of 2,2-Diphenylpentanoic acid. Studies on related compounds, such as the investigation of β-diphenylphosphorylated alkanones and related compounds, offer insights into the reactivity, stability, and physical attributes that can be expected for 2,2-Diphenylpentanoic acid (Goryunov et al., 2013).
Chemical Properties Analysis
The chemical properties of 2,2-Diphenylpentanoic acid, such as reactivity towards various reagents and stability under different conditions, can be inferred from studies on structurally similar compounds. Research on the stereoselective aldol reaction of related compounds provides valuable information on the reactivity and chemical behavior of diphenyl compounds in synthetic applications (Braun & Gräf, 2003).
Scientific Research Applications
Synthesis of Novel Compounds for Drug Discovery : A study by Zhang, Han, and Qiu (2010) developed a simple one-step method for synthesizing 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid, which is suitable for drug discovery library synthesis (Zhang, Han, & Qiu, 2010).
Metal Ion Extraction : Turanov et al. (2012) found that 1,5-N,N'-bis[(diphenylphosphoryl)acetyl(alkyl)amino]pentanes effectively extract metal ions from nitric acid solutions, showing higher extraction efficiency towards U(VI), Th(IV), and Ln(III) than their monophosphorylated counterparts (Turanov et al., 2012).
Mitsunobu Reaction Catalyst : Muramoto et al. (2013) described the use of 4-(Diphenylphosphino)benzoic acid as a bifunctional reagent that serves both as a reductant and a pronucleophile in the Mitsunobu reaction (Muramoto et al., 2013).
Carbenoid Rearrangement Studies : Sedenkova et al. (2010) demonstrated that methyllithium-induced carbenoid rearrangement of 2-phenyl- and 2,2-diphenyl gem-dihalogeno-spiropentanes offers a method for studying carbenoid structures and their reactions (Sedenkova et al., 2010).
X-ray Imaging Applications : Gopan et al. (2021) found that a highly radiopaque compound, presumably involving 2,2-Diphenylpentanoic acid, has potential for X-ray imaging in clinical scenarios, demonstrating noncytotoxic properties up to 0.8 mg/mL concentration (Gopan et al., 2021).
Metabolic Studies and Internal Standards : Kang, Abbott, and Burton (1979) indicated that deuterated methadone and its metabolites, which can be derived from 2,2-Diphenylpentanoic acid, are useful for metabolic studies and as internal standards in ion monitoring methods (Kang, Abbott, & Burton, 1979).
Differentiation of Chemical Compounds : Wallach et al. (2015) showed that Diphenidine and its isomer, 1,2-DEP, can be differentiated using GC-(EI/CI)-MS, and their pyrrolidine analogues exhibit similar characteristics (Wallach et al., 2015).
Asymmetric Hydrogenation of Ketones : Sandoval et al. (2003) found that BINAP/1,2-diamine-rutheniumII complexes catalyze asymmetric hydrogenation of ketones, with enantioselectivity unaffected by reaction conditions (Sandoval et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2,2-diphenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-13-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYXLCYENQNVHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061203 | |
Record name | Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylpentanoic acid | |
CAS RN |
841-32-7 | |
Record name | α-Phenyl-α-propylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-phenyl-alpha-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylpropylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diphenylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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